Pemafibrate - 848259-27-8

Pemafibrate

Catalog Number: EVT-263033
CAS Number: 848259-27-8
Molecular Formula: C28H30N2O6
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pemafibrate ((2R)-2-[3-({1,3-benzoxazol-2-yl[3-(4-methoxyphenoxy)propyl]amino}methyl)phenoxy]butanoic acid) [] is a novel, selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) [, , , ]. Classified as a fibrate, it exhibits a higher potency and selectivity for PPARα compared to conventional fibrates like fenofibrate [, , , , , ]. In scientific research, pemafibrate serves as a valuable tool to investigate the roles of PPARα in various biological processes and disease models.

Fenofibrate

Compound Description: Fenofibrate is a PPARα agonist used to treat dyslipidemia, particularly hypertriglyceridemia and low HDL-cholesterol levels. [ [], [] ]

Bezafibrate

Compound Description: Bezafibrate is a non-selective PPAR-α agonist used to treat dyslipidemia. [ [], [] ]

Statins (e.g., Pitavastatin, Simvastatin)

Compound Description: Statins are a class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis. They effectively reduce LDL-cholesterol levels and lower the risk of cardiovascular events. [ [], [], [] ]

Relevance: While not structurally related to Pemafibrate, Statins are frequently co-administered with Pemafibrate to manage dyslipidemia comprehensively. [ [], [] ] Studies have shown that the combination of Pemafibrate with statins like Pitavastatin can synergistically improve hepatic steatosis and inflammation, potentially benefiting patients with NAFLD-related atherosclerosis. [ [] ] Additionally, Pemafibrate displays minimal drug-drug interactions with Statins. [ [] ]

Ezetimibe

Compound Description: Ezetimibe is a drug that inhibits the intestinal absorption of cholesterol. It is often used in conjunction with Statins to achieve further reductions in LDL-cholesterol levels. [ [] ]

Relevance: Although not structurally similar to Pemafibrate, Ezetimibe plays a complementary role in managing dyslipidemia alongside Pemafibrate and Statins. [ [] ]

PCSK9 Inhibitors

Compound Description: PCSK9 inhibitors are a newer class of lipid-lowering drugs that block the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein, which increases the number of LDL receptors on liver cells and enhances LDL-cholesterol clearance. [ [], [] ]

Relevance: PCSK9 inhibitors, though structurally distinct from Pemafibrate, offer an additional therapeutic option for managing dyslipidemia, often in combination with other lipid-lowering drugs. [ [] ]

Ursodeoxycholic Acid (UDCA)

Compound Description: UDCA is a bile acid used to treat primary biliary cholangitis (PBC), a chronic liver disease. [ [] ]

Relevance: While not structurally similar to Pemafibrate, UDCA is relevant in the context of managing PBC, a condition where Pemafibrate may offer therapeutic benefits as well, particularly in patients with an inadequate response to UDCA. [ [] ]

Source and Classification

Pemafibrate is synthesized from the fibric acid structure, incorporating unique side chains that enhance its activity and selectivity. It is classified under the category of drugs known as fibrates, which are primarily used to lower triglyceride levels in patients with dyslipidemia. Pemafibrate is particularly noted for its role in managing atherogenic dyslipidemia, characterized by elevated triglycerides and low high-density lipoprotein cholesterol levels.

Synthesis Analysis

The synthesis of pemafibrate involves several key steps that modify the traditional fibric acid backbone to enhance its pharmacological properties. The process can be summarized as follows:

  1. Starting Material: The synthesis begins with a fibric acid derivative.
  2. Modification: A 2-aminobenzoxazole ring is introduced into the structure. This modification is crucial as it contributes to the drug's selectivity and potency.
  3. Side Chain Addition: Phenoxyalkyl side chains are added, which further enhance the binding affinity to peroxisome proliferator-activated receptor alpha.
  4. Finalization: The compound undergoes purification and characterization to ensure its efficacy and safety.

The resulting pemafibrate exhibits a Y-shaped structure that allows it to fit snugly into the ligand-binding domain of peroxisome proliferator-activated receptor alpha, facilitating strong interactions that lead to significant biological activity.

Molecular Structure Analysis

Pemafibrate's molecular formula is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of approximately 368.44 g/mol. The compound features:

  • Functional Groups: An acidic region typical of PPAR agonists, alongside unique benzoxazole and phenoxyalkyl groups.
  • Three-Dimensional Structure: The Y-shaped conformation allows for optimal binding within the receptor's ligand-binding pocket, promoting effective receptor activation.

The structural modifications compared to traditional fibrates result in pemafibrate being over 2500 times more potent than fenofibric acid, indicating its superior efficacy in activating peroxisome proliferator-activated receptor alpha.

Chemical Reactions Analysis

Pemafibrate participates in various biochemical reactions primarily related to lipid metabolism:

  1. Activation of Peroxisome Proliferator-Activated Receptor Alpha: Upon binding to peroxisome proliferator-activated receptor alpha, pemafibrate induces conformational changes that enhance gene transcription involved in fatty acid oxidation.
  2. Regulation of Lipoprotein Lipase Activity: Pemafibrate increases lipoprotein lipase activity, which aids in the hydrolysis of triglycerides in chylomicrons and very low-density lipoproteins.
  3. Gene Expression Modulation: It upregulates genes associated with β-oxidation of fatty acids and downregulates apolipoprotein CIII, an inhibitor of lipoprotein lipase.

These reactions collectively contribute to lowering serum triglyceride levels and improving lipid profiles in patients.

Mechanism of Action

The mechanism by which pemafibrate exerts its effects involves several key steps:

  1. Binding to Peroxisome Proliferator-Activated Receptor Alpha: Pemafibrate binds with high affinity to peroxisome proliferator-activated receptor alpha, leading to heterodimerization with retinoid X receptor.
  2. Transactivation and Transrepression: This binding facilitates transactivation of target genes involved in fatty acid metabolism while simultaneously repressing pro-inflammatory pathways through transrepression mechanisms.
  3. Upregulation of Fibroblast Growth Factor 21: Pemafibrate enhances the expression of fibroblast growth factor 21, which plays a crucial role in metabolic regulation and lipid homeostasis.
Physical and Chemical Properties Analysis

Pemafibrate exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Pemafibrate has a melting point that typically falls within the range expected for similar compounds, indicating good thermal stability.

These properties contribute to its formulation as an oral medication with favorable pharmacokinetics.

Applications

Pemafibrate is primarily used for:

  1. Management of Dyslipidemia: It effectively lowers triglyceride levels and improves lipid profiles in patients with dyslipidemia, particularly those resistant to traditional therapies like statins.
  2. Treatment of Non-Alcoholic Fatty Liver Disease: Emerging studies suggest potential benefits in managing non-alcoholic fatty liver disease associated with hypertriglyceridemia.
  3. Cardiovascular Risk Reduction: Clinical trials are ongoing to evaluate its effectiveness in reducing cardiovascular risk factors in patients with type 2 diabetes.
Introduction to Pemafibrate as a Selective PPARα Modulator

Historical Development and Pharmacological Classification

The development of pemafibrate marks a significant evolution in fibrate pharmacology, beginning with the first-generation agent clofibrate in the 1950s. Conventional fibrates (gemfibrozil, fenofibrate, bezafibrate) were discovered to activate PPARα decades after their clinical use began, but their suboptimal selectivity and off-target effects limited therapeutic utility. Pemafibrate originated from targeted medicinal chemistry efforts to overcome these limitations, resulting in a compound with a distinctive Y-shaped configuration featuring benzoxazole and phenoxyalkyl side chains added to the fibric acid backbone [1]. This structural innovation allows pemafibrate to bind entirely within the Y-shaped lipid-binding pocket of PPARα, inducing optimal conformational changes for receptor activation [1] [3].

Pharmacologically, pemafibrate is classified as a SPPARMα based on its unprecedented specificity for the PPARα subtype. In vitro studies demonstrate pemafibrate has >2,500-fold greater selectivity for PPARα compared to PPARγ and PPARδ, significantly exceeding fenofibrate's selectivity profile [1] [7]. This high specificity translates to enhanced transcriptional activity on target genes regulating lipid metabolism without activating pathways associated with adverse effects. Pemafibrate's pharmacokinetic profile also differs fundamentally from conventional fibrates: it reaches steady-state concentration rapidly (within days) due to its relatively short half-life (~2 hours) and high oral bioavailability (61.5%), necessitating twice-daily dosing for the immediate-release formulation [1]. Unlike other fibrates, pemafibrate undergoes predominant hepatic metabolism followed by biliary excretion, with minimal renal elimination (approximately 14.5%), reducing concerns about renal accumulation [1] [5].

Table 1: Pharmacological Classification of Pemafibrate vs. Conventional Fibrates

PropertyPemafibrateConventional FibratesClinical Significance
PPARα Selectivity>2,500-fold selective for PPARα over PPARγ/δModerate selectivity (fenofibrate: ~10-20 fold)Reduced off-target effects
Primary Elimination RouteHepatic metabolism (>85%)Renal excretion (gemfibrozil: ~70%)Safer in renal impairment
Protein Binding≥99%95-99%Lower risk of displacement interactions
Dosing Frequency (IR)Twice dailyOnce daily (fenofibrate, bezafibrate)Improved pharmacokinetic coverage
Metabolic Enzymes/TransportersCYP2C8/9, UGTs, OATPsVaried (gemfibrozil: strong CYP2C8 inhibition)Fewer clinically relevant drug interactions

Rationale for SPPARMα Design Over Conventional Fibrates

The SPPARMα concept emerged from critical limitations observed with conventional PPARα agonists in clinical practice and outcome studies. Three fundamental pharmacological rationales drove pemafibrate's development:

Enhanced Potency and Transcriptional Specificity: Conventional fibrates function as partial agonists with modest binding affinity for PPARα. Pemafibrate was engineered to achieve full receptor activation through optimized structural interactions with the ligand-binding domain. Its Y-shaped configuration enables simultaneous engagement of both arms of the PPARα binding pocket, inducing a distinct coactivator recruitment profile compared to fenofibric acid [1] [3]. This translates to stronger transactivation of beneficial genes involved in fatty acid oxidation (e.g., CPT-1A, ACOX1), lipoprotein lipase expression, and apolipoprotein A-V production, while simultaneously suppressing apolipoprotein C-III transcription more effectively than traditional fibrates [3] [7]. In head-to-head trials, pemafibrate 0.2 mg twice daily reduced triglycerides by 71.2% versus placebo, significantly outperforming fenofibrate (58.2% reduction) at equipotent doses [1].

Mitigation of Renal and Hepatic Toxicity: Traditional fibrates, particularly fenofibrate, cause dose-dependent increases in serum creatinine and hepatic transaminases, limiting their use in vulnerable populations. These effects stem from off-target actions on renal tubular transport and non-selective PPAR activation. Pemafibrate's selective PPARα engagement avoids these issues, as evidenced by clinical studies showing significant improvements in liver enzymes (ALT, AST, γGTP) and minimal impact on creatinine levels [9]. Real-world evidence confirms that switching from conventional fibrates to pemafibrate increases estimated glomerular filtration rate (eGFR) in diabetic patients with chronic kidney disease (CKD stages G1-G3a), whereas conventional fibrates typically reduce renal function [5] [8]. The hepatobiliary elimination pathway (≈85% fecal excretion) further prevents accumulation in renal impairment, a critical advantage over renally-excreted fibrates [1] [5].

Metabolic Synergy with Statins: Residual cardiovascular risk often necessitates combination therapy, but conventional fibrates (especially gemfibrozil) pose significant drug-interaction risks with statins through CYP450 inhibition and glucuronidation pathways. Pemafibrate demonstrates minimal interference with statin metabolism due to its distinct metabolic profile involving multiple CYP isoforms (CYP2C8, CYP2C9, CYP3A4) and transporters (OATP1B1, OATP1B3) without strong inhibition [1] [7]. Pooled analysis of phase 2/3 studies shows consistent triglyceride reduction (45-50%) and HDL-C elevation regardless of statin coadministration, with comparable safety profiles between combination and monotherapy groups [7]. This pharmacological compatibility enables comprehensive lipid management in high-risk patients.

Table 2: Comparative Efficacy of Pemafibrate vs. Fenofibrate in Clinical Studies

ParameterPemafibrate 0.2mg BIDFenofibrate (Equivalent Dose)Clinical Trial Context
Triglyceride Reduction-71.2% vs. placebo (P<0.001)-58.2% vs. placebo (P<0.001)Phase 2: HyperTG patients [1]
HDL-C Increase+17.8% to +20.2%+10-15%Pooled phase 2/3 analysis [7]
LDL-C EffectModest increase (transient)Variable reductionPROMINENT trial [6]
ALT ModulationSignificant decreaseNeutral or increaseNAFLD patients [9]
Renal Function (eGFR)Neutral/improvement in mild-moderate CKDDecrease (≈5 mL/min/1.73m²)PARM-T2D study [8]
Small Dense LDLReduced in non-intensive statin usersModest reductionHPLC subfraction analysis [7]

The extended-release formulation (K-877 XR) recently developed addresses adherence concerns by enabling once-daily dosing while maintaining therapeutic efficacy. Phase 2 pharmacodynamic studies demonstrate that pemafibrate XR 0.4 mg/day produces comparable triglyceride reductions (-41.1%) to the immediate-release formulation (0.2 mg twice daily; -43.6%) with similar safety profiles [2]. This formulation innovation further optimizes the SPPARMα therapeutic profile by enhancing convenience without compromising the pharmacological advantages established with the original compound.

Properties

CAS Number

848259-27-8

Product Name

Pemafibrate

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N

SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

(R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid
K 13675
K-13675
K-13675-d11
K-13675-d7
K13675
pemafibrate

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.